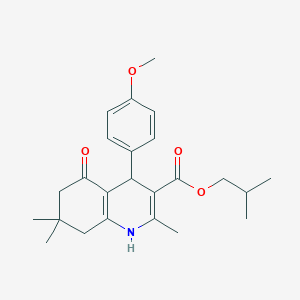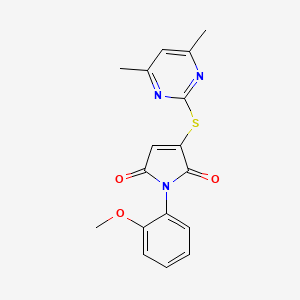![molecular formula C19H16N2O4 B11049494 (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)](/img/structure/B11049494.png)
(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) is a synthetic organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the methoxyphenyl and acetyloxime groups in this compound suggests it may have unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) typically involves multiple steps:
Formation of Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using reagents such as chromium trioxide or potassium permanganate.
Oxime Formation: The oxime group is introduced by reacting the naphthoquinone derivative with hydroxylamine hydrochloride in the presence of a base.
Acetylation: Finally, the oxime is acetylated using acetic anhydride to form the O-acetyloxime group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The naphthoquinone core can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone to hydroquinone derivatives.
Substitution: The methoxyphenylamino group can participate in various substitution reactions, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized naphthoquinones, while reduction could produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Naphthoquinones are known for their ability to interfere with cellular respiration and other critical biological processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo redox reactions might make it useful in targeting cancer cells, which often have altered redox states.
Industry
Industrially, this compound could be used in the synthesis of dyes, pigments, or other materials that require stable, colored compounds.
Mecanismo De Acción
The mechanism of action of (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) likely involves its ability to undergo redox reactions. This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. The compound may also interact with specific enzymes or receptors, altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-methoxy-1,4-naphthoquinone: Similar structure but lacks the acetyloxime group.
4-Methoxy-1,2-naphthoquinone: Lacks the amino and acetyloxime groups.
2-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group instead of the methoxyphenylamino group.
Uniqueness
The presence of both the methoxyphenylamino and acetyloxime groups in (4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime) makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.
Propiedades
Fórmula molecular |
C19H16N2O4 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
[[3-(4-methoxyphenyl)imino-4-oxonaphthalen-1-yl]amino] acetate |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)25-21-17-11-18(19(23)16-6-4-3-5-15(16)17)20-13-7-9-14(24-2)10-8-13/h3-11,21H,1-2H3 |
Clave InChI |
CLRMXFNJNVEIMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ONC1=CC(=NC2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049412.png)
![N-({[2-methoxy-5-(trifluoromethyl)phenyl]carbamoyl}oxy)butanimidoyl chloride](/img/structure/B11049414.png)
![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11049421.png)

![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11049429.png)
![Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11049432.png)

![2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)-](/img/structure/B11049440.png)
![1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11049455.png)
![3-(4-methoxybenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049461.png)

![1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11049474.png)
![3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049481.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049483.png)